C–I Bond Energy and Palladium Coupling Reactivity
The carbon–iodine bond of 6-iodonicotinic acid (C–I BDE ≈ 240 kJ/mol) is the weakest among 6-halonicotinic acids, making it the most reactive toward oxidative addition to Pd(0)—the rate-determining step in Suzuki, Heck, Sonogashira, and Buchwald–Hartwig couplings. This is 36 kJ/mol weaker than the C–Br bond in 6-bromonicotinic acid (≈276 kJ/mol) and 88 kJ/mol weaker than the C–Cl bond in 6-chloronicotinic acid (≈328 kJ/mol) [1]. The Galushko et al. (2021) comparative study of Ar–X (X = Cl, Br, I) reactivity confirmed that oxidative addition rates follow I > Br ≫ Cl, and that the reactivity gap between aryl iodides and aryl chlorides cannot be compensated solely by catalyst or ligand optimization [2]. The Lu et al. (2022) quantitative reactivity model for oxidative addition to palladium, validated across 79 substrates including chloride, bromide, and triflate leaving groups, enables predictive ranking of electrophile reactivity and confirms iodine as the superior leaving group for palladium-mediated couplings [3].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) governing oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | C–I BDE ≈ 240 kJ/mol |
| Comparator Or Baseline | 6-Bromonicotinic acid: C–Br BDE ≈ 276 kJ/mol; 6-Chloronicotinic acid: C–Cl BDE ≈ 328 kJ/mol |
| Quantified Difference | ΔBDE(C–I vs. C–Br) = −36 kJ/mol (−13%); ΔBDE(C–I vs. C–Cl) = −88 kJ/mol (−27%) |
| Conditions | Gas-phase average bond dissociation energies at 298 K (standard reference values) |
Why This Matters
For synthetic route design, the substantially weaker C–I bond enables cross-coupling under milder conditions (lower temperature, shorter time, reduced catalyst loading), directly impacting process feasibility, functional group tolerance, and cost-efficiency at scale.
- [1] Chemistry LibreTexts. Bond Lengths and Bond Energies – Table of Average Bond Energies (C–F: 485 kJ/mol, C–Cl: 328 kJ/mol, C–Br: 276 kJ/mol, C–I: 240 kJ/mol). View Source
- [2] Galushko, A.S.; Prima, D.O.; Burykina, J.V.; Ananikov, V.P. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorg. Chem. Front. 2021, 8, 620–635. View Source
- [3] Lu, J.; Donnecke, S.; Paci, I.; Leitch, D.C. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci. 2022, 13, 3477–3488. View Source
